4-(but-3-yn-1-yl)oxane
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Overview
Description
4-(But-3-yn-1-yl)oxane is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an oxane ring substituted with a but-3-yn-1-yl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(but-3-yn-1-yl)oxane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield has been reported . This method highlights the complexity and precision required in the synthesis of such compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production typically employs advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-yn-1-yl)oxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxane ring and the but-3-yn-1-yl group, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Additionally, zinc chloride-catalyzed cycloisomerization of 1,4-di- and 1,2,4-trisubstituted but-3-yn-1-ones in dichloromethane at room temperature provides 2,5-di- and 2,3,5-trisubstituted furans in high yields .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cycloisomerization reactions can yield substituted furans, while oxidation reactions can produce enals.
Scientific Research Applications
4-(But-3-yn-1-yl)oxane has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of bioactive compounds with potential therapeutic applications. Additionally, its unique structure makes it a valuable tool in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)oxane involves its interaction with specific molecular targets and pathways. For example, the compound can be used in photoaffinity labeling to investigate the interactions between bioactive peptides and their targets . The presence of a clickable terminal alkyne allows for fast attachment to other functional groups via ‘click’ reactions, facilitating the creation of photoaffinity probes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(but-3-yn-1-yl)oxane include 4-(but-1-yn-1-yl)oxane and other oxane derivatives with varying substituents . These compounds share the oxane ring structure but differ in the nature and position of their substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2228916-29-6 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-but-3-ynyloxane |
InChI |
InChI=1S/C9H14O/c1-2-3-4-9-5-7-10-8-6-9/h1,9H,3-8H2 |
InChI Key |
SVRSMRSGXXXQFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCOCC1 |
Purity |
94 |
Origin of Product |
United States |
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